Guineensine
Overview
Description
Guineensine is a compound isolated from long pepper (Piper longum) and black pepper (Piper nigrum). It was first isolated, studied, and named from Piper guineense .
Synthesis Analysis
A highly efficient total synthesis of guineensine has been established, which provided the natural product in only five steps from commercially available 3-nonyn-1-ol . The key steps in the synthesis featured novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .Molecular Structure Analysis
The guineensine molecule contains a total of 62 bond(s). There are 29 non-H bond(s), 10 multiple bond(s), 12 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
A total synthesis of guineensine, a secondary metabolite of the Piperaceae family, has been executed in 12 steps with an overall yield of 27%. Key steps in the synthesis featured novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .Scientific Research Applications
Endocannabinoid Uptake Inhibition and Anti-inflammatory Effects
Guineensine, a dietary compound found in black and long pepper, inhibits cellular endocannabinoid uptake, which plays a significant role in inflammation and pain reduction. Studies have shown that guineensine exhibits pronounced anti-inflammatory effects in mouse models. It significantly inhibits inflammatory pain and edema formation, along with reducing proinflammatory cytokine production in endotoxemia. This suggests guineensine's potential as an anti-inflammatory agent due to its interaction with endocannabinoid mechanisms and possibly other receptors like dopamine transporter DAT, 5HT2A, and sigma receptors (Reynoso-Moreno et al., 2017).
Cannabimimetic Behavioral Effects
Further research has identified guineensine as a novel inhibitor of anandamide (AEA) cellular uptake, showing cannabimimetic behavioral effects in mice, such as catalepsy, hypothermia, reduced locomotion, and analgesia. These effects are mediated through the cannabinoid CB1 receptor, highlighting guineensine's specificity in inhibiting endocannabinoid uptake without affecting cannabinoid receptors directly or the major cytoplasmic AEA carrier FABP5 (Nicolussi et al., 2014).
Neuropathic Pain Regulation
Guineensine has also been investigated for its potential application in neuropathic pain regulation. It shows promising activity as a FLAT antagonist, which regulates anandamide transport for hydrolysis, making it an attractive target for pain regulation. Through computational and experimental methodologies, guineensine and its analogs demonstrated bioactivity that could relieve neuropathic pain by inhibiting FLAT, suggesting its potential as a drug-like compound for pain management (Tou et al., 2013).
ACAT Inhibition
Another area of application for guineensine is as an Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. Isolated from the extract of Piper longum, guineensine inhibited ACAT activity in a dose-dependent manner. ACAT plays a critical role in the cholesterol metabolism pathway, and inhibitors like guineensine could potentially be used to treat hypercholesterolemia, atherosclerosis, or other related conditions (Lee et al., 2004).
Future Directions
properties
IUPAC Name |
(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPOFBEYSSYDQ-AUVZEZIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336042 | |
Record name | Guineesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guineensine | |
CAS RN |
55038-30-7 | |
Record name | Guineesine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055038307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guineesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUINEESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DK8DMU9JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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